molecular formula C8H10N2O2 B6598803 1-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1823978-46-6

1-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6598803
CAS No.: 1823978-46-6
M. Wt: 166.18 g/mol
InChI Key: DOTQBKRHIGGPLG-UHFFFAOYSA-N
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Description

“1-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound . It is a structural analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which becomes a neurotoxin after bioactivation, causing Parkinson’s syndrome .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the use of biodegradable, non-toxic, agar-powder as a catalyst for the synthesis of 1,2,3,4-tetrahydropyrimidine-2-ones/thiones .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1HNMR and 13CNMR can provide information about the number and type of hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For example, the use of biodegradable, non-toxic, agar-powder as a catalyst can facilitate the reaction and lead to high yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, mass spectra can provide information about the molecular weight of the compound .

Future Directions

The future directions for the research on “1-cyclopropyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” could include further studies on its synthesis, characterization, and potential applications. For instance, the use of biodegradable, non-toxic, agar-powder as a catalyst for its synthesis could be explored further .

Properties

IUPAC Name

1-cyclopropyl-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(11)9-8(12)10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTQBKRHIGGPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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